{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE is a useful research compound. Its molecular formula is C17H16BrNO4 and its molecular weight is 378.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
Research has shown that certain bromophenol derivatives can serve as effective photosensitizers for photodynamic therapy, a treatment method that uses light-sensitive compounds to produce singlet oxygen and other reactive oxygen species to kill cancer cells or inhibit their growth. One study details the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its high singlet oxygen quantum yield and suitability as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
Compounds related to 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methoxybenzoate have been explored for their potential as anticancer agents. For instance, certain novel cholinesterase inhibitors with structural similarities have been synthesized and evaluated for their inhibitory effects on acetyl- and butyrylcholinesterase, with findings indicating potential therapeutic uses against diseases like Alzheimer's (Kos et al., 2021). Additionally, hetero annulated carbazoles have been screened for in vitro antitumor activity, highlighting a compound with significant selective growth inhibition against specific cancer cell lines, suggesting its utility as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Antioxidant Activity
Bromophenol derivatives, similar in structure to 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methoxybenzoate, have been identified in marine algae with significant antioxidant activity. These compounds have been shown to exhibit potent free radical scavenging activities, stronger than or comparable to commercial antioxidants, suggesting their potential application in preventing oxidative deterioration of food (Li et al., 2011).
Synthetic Methodologies
The exploration of synthetic methodologies has led to the development of new compounds and reaction pathways. For example, a study on the synthesis of oligoribonucleotides using the 4-methoxybenzyl group as a new protecting group for the 2′-hydroxyl group of adenosine showcases an innovative approach to nucleotide synthesis, which could be relevant for the synthesis of related compounds (Takaku & Kamaike, 1982).
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-8-4-13(5-9-15)17(21)23-11-16(20)19-10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHVJBJFBSHYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.